molecular formula C24H26N2O3 B10798365 1'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)spiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-piperidine]

1'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)spiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-piperidine]

Cat. No.: B10798365
M. Wt: 390.5 g/mol
InChI Key: VOUYSWHZMJVQFH-UHFFFAOYSA-N
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Description

OSM-S-199 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-199 has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-199 involves the construction of the thienopyrimidine scaffold. . This method maintains workable yields of around 50%.

Industrial Production Methods

Industrial production methods for OSM-S-199 are not well-documented, as the compound is primarily synthesized for research purposes. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

OSM-S-199 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions, such as halogenation and amination, are commonly used in the synthesis of OSM-S-199.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine, while amination can be performed using ammonium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can introduce halogen atoms into the thienopyrimidine scaffold, while amination can introduce amine groups.

Scientific Research Applications

OSM-S-199 has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing other aminothienopyrimidine derivatives.

    Biology: OSM-S-199 is studied for its potential to inhibit Plasmodium falciparum, making it a valuable tool in malaria research.

    Medicine: The compound’s antimalarial properties are being explored for potential therapeutic applications.

    Industry: While primarily used in research, OSM-S-199 could be developed into a commercial antimalarial drug if further studies confirm its efficacy and safety.

Mechanism of Action

OSM-S-199 exerts its effects by inhibiting the enzyme asparagine tRNA synthetase in Plasmodium falciparum . This inhibition disrupts protein translation and activates the amino acid starvation response in the parasite, ultimately leading to its death. The compound forms a covalent adduct with the enzyme, preventing it from functioning properly.

Comparison with Similar Compounds

Similar Compounds

    OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial activity.

    TCMDC-135294: A structurally related compound from the same series.

Uniqueness

OSM-S-199 is unique due to its specific structural modifications, which enhance its activity against Plasmodium falciparum. The presence of a meta sulfonamide group is necessary for its activity, and variations in the amine group can significantly impact its efficacy .

Conclusion

OSM-S-199 is a promising compound in the fight against malaria, with potential applications in chemistry, biology, medicine, and industry. Its unique structure and mechanism of action make it a valuable tool for scientific research and a potential candidate for antimalarial drug development.

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

1'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)spiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-piperidine]

InChI

InChI=1S/C24H26N2O3/c1-2-4-20-18(3-1)19-7-12-29-24(23(19)25-20)8-10-26(11-9-24)16-17-5-6-21-22(15-17)28-14-13-27-21/h1-6,15,25H,7-14,16H2

InChI Key

VOUYSWHZMJVQFH-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCN(CC2)CC3=CC4=C(C=C3)OCCO4)C5=C1C6=CC=CC=C6N5

Origin of Product

United States

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